

Validating the Synthesis of 5'-Bromo-2'-hydroxyacetophenone: A Spectroscopic Comparison Guide

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Compound of Interest

Compound Name: 5'-Bromo-2'-hydroxyacetophenone

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This guide provides a comprehensive comparison of spectroscopic data for the validation of **5'-Bromo-2'-hydroxyacetophenone** synthesis. It offers a detailed analysis of expected Fourier-Transform Infrared (FT-IR), Proton Nuclear Magnetic Resonance (^1H NMR), Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR), and Mass Spectrometry (MS) data. To facilitate clear analysis, this guide contrasts the spectroscopic profile of the target compound with its common precursor, 4-bromophenyl acetate, and a potential isomeric byproduct, 2'-hydroxyacetophenone, which can arise from the Fries rearrangement of phenyl acetate if the starting material is impure.

Executive Summary

The successful synthesis of **5'-Bromo-2'-hydroxyacetophenone** via the Fries rearrangement of 4-bromophenyl acetate can be unequivocally confirmed by a combination of spectroscopic methods. Key validation points include the appearance of a hydroxyl (-OH) stretch in the FT-IR spectrum, a characteristic downfield shift of one aromatic proton in the ^1H NMR spectrum, the presence of eight distinct signals in the ^{13}C NMR spectrum, and a molecular ion peak corresponding to its molecular weight in the mass spectrum. This guide presents the expected data in tabular format for straightforward comparison against experimental results.

Data Presentation: Spectroscopic Comparison

The following tables summarize the key spectroscopic data for **5'-Bromo-2'-hydroxyacetophenone**, its precursor, and a potential isomeric byproduct.

Table 1: FT-IR Spectral Data Comparison (cm⁻¹)

Functional Group	5'-Bromo-2'-hydroxyacetophenone	4-Bromophenyl Acetate	2'-Hydroxyacetophenone
O-H Stretch (Phenolic)	~3400 (Broad)	Absent	~3400 (Broad)[1]
C=O Stretch (Ketone)	~1646	Absent	~1646
C=O Stretch (Ester)	Absent	~1760	Absent
C-O Stretch (Phenolic)	~1336[2]	Absent	~1302-1356[2]
C-O Stretch (Ester)	Absent	~1200	Absent
Aromatic C=C Stretch	~1600-1450	~1600-1450	~1600-1450
C-Br Stretch	~690-515	~690-515	Absent

Table 2: ¹H NMR Spectral Data Comparison (δ, ppm in CDCl₃)

Proton Assignment	5'-Bromo-2'-hydroxyacetophenone	4-Bromophenyl Acetate	2'-Hydroxyacetophenone
-OH (Phenolic)	~12.1 (s, 1H)	Absent	12.25 (s, 1H)
-COCH ₃	~2.6 (s, 3H)	Absent	2.61 (s, 3H)
-OCOCH ₃	Absent	~2.3 (s, 3H)	Absent
Aromatic H	~7.8 (d, 1H), ~7.5 (dd, 1H), ~6.9 (d, 1H)	~7.5 (d, 2H), ~7.1 (d, 2H)	7.78 - 7.66 (m, 1H), 7.47 - 7.36 (m, 1H), 7.01 - 6.79 (m, 2H)

Table 3: ^{13}C NMR Spectral Data Comparison (δ , ppm in CDCl_3)

Carbon Assignment	5'-Bromo-2'-hydroxyacetophenone	4-Bromophenyl Acetate	2'-Hydroxyacetophenone[3]
C=O (Ketone)	~204	Absent	204.55
C=O (Ester)	Absent	~169	Absent
-COCH ₃	~26	Absent	26.48
-OCOCH ₃	Absent	~21	Absent
Aromatic C-OH	~161	Absent	162.40
Aromatic C-Br	~114	~120	Absent
Aromatic C-H	~138, ~121, ~119	~150, ~132, ~123	136.41, 130.78, 118.94, 118.32
Aromatic Quaternary C	~119	~132	119.73

Table 4: Mass Spectrometry Data Comparison (m/z)

Ion	5'-Bromo-2'-hydroxyacetophenone[4]	4-Bromophenyl Acetate	2'-Hydroxyacetophenone[1]
Molecular Ion [M] ⁺	214/216 (due to Br isotopes)	214/216 (due to Br isotopes)	136
[M-CH ₃] ⁺	199/201	-	121
[M-COCH ₃] ⁺	-	-	93
[M-Br] ⁺	135	135	-
[C ₆ H ₄ OH] ⁺	93	-	93
[C ₆ H ₅ O] ⁺	-	93	93
[CH ₃ CO] ⁺	43	43	43

Experimental Protocols

Synthesis of 5'-Bromo-2'-hydroxyacetophenone via Fries Rearrangement

This protocol is adapted from established literature procedures.

Materials:

- 4-Bromophenyl acetate
- Anhydrous aluminum chloride (AlCl₃)
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), concentrated
- Ice
- Sodium bicarbonate (NaHCO₃), saturated solution
- Anhydrous magnesium sulfate (MgSO₄)

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Separatory funnel

Procedure:

- In a clean, dry round-bottom flask, dissolve 4-bromophenyl acetate in anhydrous dichloromethane.
- Cool the solution in an ice bath.
- Slowly add anhydrous aluminum chloride to the stirred solution. The reaction is exothermic.
- After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
- Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
- Stir vigorously until all the aluminum salts have dissolved.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Analysis

FT-IR Spectroscopy:

- **Sample Preparation:** A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** The spectrum is recorded over the range of 4000-400 cm^{-1} .

NMR Spectroscopy (^1H and ^{13}C):

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in about 0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- **Data Acquisition:** Acquire ^1H and ^{13}C NMR spectra on a standard NMR spectrometer (e.g., 300 or 500 MHz).

Mass Spectrometry:

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
- **Ionization:** Use Electron Ionization (EI) at 70 eV.
- **Data Acquisition:** Record the mass spectrum over a suitable m/z range (e.g., 40-300).

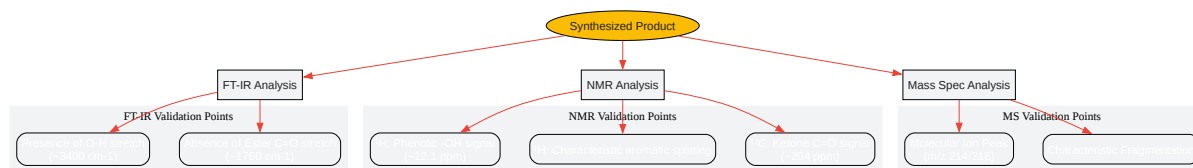
Visualizations

The following diagrams illustrate the synthesis workflow and the logical process for validating the product.



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Caption: Workflow for the synthesis of **5'-Bromo-2'-hydroxyacetophenone**.



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Caption: Logical workflow for the spectroscopic validation of the final product.

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